6,7-DIMETHOXY-3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE
Overview
Description
6,7-DIMETHOXY-3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE is a complex organic compound with a unique structure that includes a benzofuranone core, methoxy groups, a nitro group, and a trifluoroethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuranone Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Methoxy Groups: Methoxylation reactions are employed to introduce methoxy groups at the 6 and 7 positions.
Attachment of the Nitro Group: Nitration reactions are used to introduce the nitro group at the desired position on the phenyl ring.
Addition of the Trifluoroethoxy Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHOXY-3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could lead to the formation of quinones or other oxidized species.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE involves its interaction with specific molecular targets. The nitro group and trifluoroethoxy substituent may play crucial roles in binding to enzymes or receptors, modulating their activity. The benzofuranone core provides a rigid scaffold that can interact with various biological macromolecules, influencing their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-2-benzofuran-1(3H)-one: Lacks the nitro and trifluoroethoxy groups, making it less versatile in certain applications.
3-nitro-2-benzofuran-1(3H)-one: Lacks the methoxy and trifluoroethoxy groups, which may affect its reactivity and binding properties.
5-(2,2,2-trifluoroethoxy)-2-benzofuran-1(3H)-one: Lacks the methoxy and nitro groups, potentially altering its chemical behavior and applications.
Uniqueness
The presence of both the nitro and trifluoroethoxy groups in 6,7-DIMETHOXY-3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6,7-dimethoxy-3-[3-nitro-5-(2,2,2-trifluoroethoxy)anilino]-3H-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O7/c1-27-13-4-3-12-14(15(13)28-2)17(24)30-16(12)22-9-5-10(23(25)26)7-11(6-9)29-8-18(19,20)21/h3-7,16,22H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUPRCSMKFICIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC(=CC(=C3)OCC(F)(F)F)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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